5-Ethoxy-2-phenyl-2,4-dihydro-3h-pyrazol-3-one
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Overview
Description
5-Ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes an ethoxy group attached to the pyrazolone ring. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with different functional groups, while reduction can produce hydrazine derivatives .
Scientific Research Applications
5-Ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as inflammation and oxidative stress.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in inflammatory processes or scavenge free radicals to exert its antioxidant effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Known for its anti-inflammatory properties.
5-Propyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness
5-Ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
16105-49-0 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-ethoxy-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-10-8-11(14)13(12-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
PSKUDTZBYNRRHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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